2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide
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Overview
Description
2,4-Dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide is a chemical compound characterized by the presence of dichloro, furan, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the furan ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 2,4-Dichloro-N-(furan-2-ylmethyl)aniline
- 2,4-Dichloro-N-(furan-2-ylmethyl)benzamide
Comparison:
2,4-Dichloro-N-(furan-2-ylmethyl)aniline: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
2,4-Dichloro-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of a sulfonamide, potentially altering its interaction with biological targets and its solubility properties.
2,4-Dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide is unique due to the presence of both the sulfonamide and furan groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-8-10(13)4-5-11(12(8)14)19(16,17)15-7-9-3-2-6-18-9/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCUDLCSGCIVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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